molecular formula C27H27ClF3N7O2 B14793843 Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-

Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-

Cat. No.: B14793843
M. Wt: 574.0 g/mol
InChI Key: IYYUOMFAAASGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- is a synthetically derived urea-based molecule featuring a pyrrolo[3,2-d]pyrimidine core and a trifluoromethylphenyl-piperazinylmethyl substituent. This structure combines a heterocyclic aromatic system with a polar urea linkage and a lipophilic trifluoromethyl group, making it a candidate for kinase inhibition or antimicrobial applications . Its design leverages the following key features:

  • Pyrrolo[3,2-d]pyrimidine moiety: Known for mimicking purine bases, enabling interactions with ATP-binding pockets in kinases .
  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability .
  • Piperazine substituent: Improves solubility and modulates receptor binding .

Properties

Molecular Formula

C27H27ClF3N7O2

Molecular Weight

574.0 g/mol

IUPAC Name

1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C27H27ClF3N7O2/c1-36-9-11-38(12-10-36)15-17-3-4-18(13-20(17)27(29,30)31)34-26(39)35-22-6-5-19(14-21(22)28)40-25-24-23(32-16-33-25)7-8-37(24)2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H2,34,35,39)

InChI Key

IYYUOMFAAASGGM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC4=NC=NC5=C4N(C=C5)C)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

The compound (C27H27ClF3N7O2, molecular weight 574.0 g/mol) features:

  • A 5-methylpyrrolo[3,2-d]pyrimidine moiety linked via an ether bond to a 2-chloro-4-hydroxyphenyl group.
  • A 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl substituent connected through a urea bridge.
  • Critical functional groups include the urea (-NHCONH-) linkage, trifluoromethyl (-CF3), and chloro (-Cl) substituents, which influence reactivity and pharmacological activity.
Property Value
IUPAC Name 1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
SMILES CN1CCN(CC1)CC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)OC4=NC=NC5=C4C=CN5C)C(F)(F)F
InChI Key IYYUOMFAAASGGM-UHFFFAOYSA-N

Retrosynthetic Analysis

The compound can be dissected into three key intermediates (Figure 1):

  • Pyrrolo[3,2-d]pyrimidine-4-ol derivative : Synthesized via cyclization of aminopyrimidine precursors.
  • 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline : Prepared through reductive amination of 3-(trifluoromethyl)benzaldehyde with N-methylpiperazine.
  • Urea linkage : Formed via coupling of the two aromatic amines using phosgene alternatives.

Stepwise Preparation Methodology

Synthesis of 5-Methylpyrrolo[3,2-d]pyrimidin-4-ol

The pyrrolo[3,2-d]pyrimidine core is constructed via a one-pot, three-component reaction involving:

  • Arylglyoxals (e.g., methylglyoxal) as carbonyl donors.
  • 6-Amino-1,3-dimethyluracil for pyrimidine ring formation.
  • Barbituric acid derivatives to introduce the pyrrole ring.

Optimized conditions :

  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%).
  • Solvent: Ethanol at 50°C.
  • Yield: 85–90%.

Mechanism :

  • Condensation of arylglyoxal with 6-amino-1,3-dimethyluracil forms an imine intermediate.
  • Cyclization with barbituric acid yields the pyrrolo[3,2-d]pyrimidine scaffold.
  • Methylation at the 5-position is achieved using methyl iodide under basic conditions.

Functionalization of the Phenyl Rings

Chlorination and Etherification

The 2-chloro-4-hydroxyphenyl group is introduced via:

  • Chlorination : Treatment of 4-hydroxyphenylboronic acid with N-chlorosuccinimide (NCS) in acetic acid (80°C, 12 h).
  • Etherification : Mitsunobu reaction between the pyrrolo[3,2-d]pyrimidin-4-ol and 2-chloro-4-iodophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Key parameters :

  • Reaction time: 24 h.
  • Yield: 75–80%.
Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
  • Reductive amination :
    • 3-(Trifluoromethyl)benzaldehyde reacts with N-methylpiperazine in the presence of sodium cyanoborohydride.
    • Solvent: Methanol, 25°C, 6 h.
    • Yield: 90%.
  • Nitration and reduction :
    • Nitration of the benzyl intermediate followed by catalytic hydrogenation (H2/Pd-C) yields the aniline derivative.

Urea Bond Formation

The final step involves coupling the two aromatic amines using a phosgene-free methodology :

  • Reagent : S,S-Dimethyl dithiocarbonate (DMDTC).
  • Procedure :
    • Intermediate A (pyrrolo[3,2-d]pyrimidine-phenylamine) reacts with DMDTC (1 equiv) in water at 60°C to form a thiocarbamate.
    • Intermediate B (4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline) is added, and the mixture is stirred at 70°C for 8 h.
  • Yield : 88%.

Advantages :

  • Avoids toxic isocyanates.
  • Water-compatible, enhancing sustainability.

Industrial-Scale Production Considerations

Catalytic Optimization

  • Transition metal catalysts : Palladium(II) acetate (2 mol%) accelerates aryl ether formation, reducing reaction time by 40%.
  • Continuous flow systems : Microreactors improve heat transfer during exothermic urea formation, minimizing side products.

Purification Techniques

  • High-performance liquid chromatography (HPLC) : Resolves regioisomeric impurities (<0.5%).
  • Crystallization : Ethyl acetate/n-hexane (1:3) yields 99.5% pure product.

Challenges and Mitigation Strategies

Challenge Solution
Regioselectivity in pyrrolo[3,2-d]pyrimidine synthesis Use of TBAB directs cyclization to the 5-methyl isomer.
Trifluoromethyl group stability Conduct reactions under anhydrous conditions at <50°C.
Urea hydrolysis Employ aprotic solvents (e.g., THF) during coupling.

Recent Advances in Analog Synthesis

  • Photoredox catalysis : Enables late-stage functionalization of the piperazinylmethyl group without protecting groups.
  • Enzymatic urea synthesis : Lipase-catalyzed coupling achieves 92% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the chloro or nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The table below highlights structural and functional differences between the target compound and its analogues:

Compound Name / ID Core Structure Substituents Key Biological Activity Pharmacokinetic Profile
Target Compound Urea-linked pyrrolo[3,2-d]pyrimidine 2-chlorophenyl, 4-methylpiperazinylmethyl, trifluoromethylphenyl Kinase inhibition (predicted) High metabolic stability (CF₃ group)
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Thioxo-tetrahydropyrimidine Chloro-trifluoromethylphenyl, substituted benzaldehydes Antimicrobial (MIC: 8–32 µg/mL) Moderate solubility (thioxo group)
Urea, N-[4-[4-amino-7-(1-glycoloylpiperidin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-... Pyrrolo[1,2-f]triazine Glycoloylpiperidine, fluorophenyl, trifluoromethylphenyl Kinase inhibition (IC₅₀: <100 nM) Enhanced solubility (glycoloyl group)
5-chloro-N²-[4-(4-methylpiperazin-1-yl)phenyl]-N⁴-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine Pyrimidine Chloro, methylpiperazine, oxolanylmethyl Anticancer (cell line assays) Improved bioavailability (oxolane moiety)

Mechanistic and Functional Insights

  • Target Compound vs. Pyrrolo[3,2-d]pyrimidine Analogues: The urea linkage in the target compound facilitates hydrogen bonding with kinase catalytic domains, a feature absent in thioxo-tetrahydropyrimidine derivatives . Computational docking studies suggest stronger binding affinity (>2-fold) compared to non-urea analogues due to polar interactions .
  • Role of Trifluoromethyl Group: The trifluoromethyl (CF₃) group in the target compound and ’s derivatives enhances resistance to cytochrome P450-mediated oxidation, extending plasma half-life compared to non-fluorinated analogues (e.g., ’s glycoloylpiperidine variant) .
  • Piperazine vs. Morpholine Substituents : Piperazine in the target compound improves aqueous solubility (logP ~2.1) compared to morpholine-containing analogues (logP ~2.8), as observed in ’s derivatives .

Research Findings and Clinical Relevance

  • Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine core in the target compound aligns with kinase inhibitors like ’s triazine derivative, which showed IC₅₀ values <100 nM against EGFR mutants .
  • Toxicity Profile : Piperazine-containing compounds (e.g., ) demonstrate lower hepatotoxicity (LD₅₀ >500 mg/kg) compared to morpholine-based analogues, suggesting a safer profile for the target compound .

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing this urea derivative, given its heterocyclic complexity?

Answer:
The synthesis of this urea derivative requires a multi-step approach due to its pyrrolo[3,2-d]pyrimidine and piperazinylmethyl substituents. A validated strategy involves:

  • Step 1: Synthesis of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors, as demonstrated in analogous compounds using 1,5-diarylpyrazole templates .
  • Step 2: Functionalization of the phenyl ring with a chloro and pyrrolopyrimidinyloxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 3: Introduction of the trifluoromethylphenyl-piperazinylmethyl moiety using reductive amination or palladium-catalyzed coupling .
  • Step 4: Urea bond formation via reaction of the two aromatic amines with phosgene or carbonyldiimidazole (CDI) .
    Key Considerations: Optimize reaction stoichiometry and solvent polarity to minimize byproducts. Monitor intermediates using LC-MS and ¹⁹F NMR for trifluoromethyl group tracking .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray Crystallography: Resolves spatial arrangement of the pyrrolopyrimidine and urea moieties, critical for confirming regioselectivity in heterocyclic systems .
  • ¹H/¹³C/¹⁹F NMR: Identifies proton environments (e.g., piperazine methyl groups at δ 2.2–2.5 ppm) and trifluoromethyl signals (δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC-PDA: Assesses purity (>98%) and detects hydrolytic degradation products under acidic/basic conditions .

Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

Answer:
Design Framework:

  • Core Modifications: Replace the pyrrolopyrimidine with thieno[2,3-d]pyrimidine to evaluate steric effects on ATP-binding pocket interactions .
  • Substituent Tuning: Systematically vary the piperazinylmethyl group (e.g., replace 4-methylpiperazine with morpholine) to probe solubility and selectivity .
  • Trifluoromethyl Role: Compare activity of -CF₃ vs. -OCF₃ to assess electron-withdrawing effects on target binding .
    Methodology:
  • Conduct in vitro kinase assays (e.g., TR-FRET) against a panel of 50+ kinases to identify off-target effects .
  • Use molecular docking (AutoDock Vina) to predict binding modes in kinase active sites, guided by X-ray data from analogous compounds .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Answer:

  • Selectivity Screening: Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-target kinases inhibited at IC₅₀ < 1 µM .
  • Prodrug Approach: Mask the urea group with a cleavable ester to reduce non-specific interactions until target tissue activation .
  • Crystallographic Analysis: Resolve co-crystal structures with off-target kinases (e.g., CDK2 vs. VEGFR2) to guide steric bulk incorporation .

Methodological: How to resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Variable Control: Standardize assay conditions (e.g., ATP concentration, pH, and temperature) to minimize protocol-driven variability .
  • Metabolic Stability: Pre-incubate compounds with liver microsomes to account for CYP450-mediated degradation, which may reduce apparent potency .
  • Data Normalization: Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-laboratory results .

Formulation: What challenges arise in developing aqueous formulations for this compound?

Answer:

  • Solubility Limitations: The trifluoromethyl and aromatic groups reduce aqueous solubility (<10 µg/mL). Strategies include:
    • pH Adjustment: Use citrate buffer (pH 4.0) to protonate the piperazine moiety, enhancing solubility .
    • Nanoparticle Encapsulation: Employ PEG-PLGA nanoparticles to achieve sustained release in in vivo models .
  • Hydrolytic Stability: Monitor urea bond cleavage under physiological conditions (37°C, PBS) via accelerated stability testing (40°C/75% RH for 4 weeks) .

Toxicity: What in silico models predict the toxicity profile of this compound?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and hERG channel blockade risk .
  • Structural Alerts: Identify reactive metabolites (e.g., quinone-imine formation from pyrrolopyrimidine oxidation) using DEREK Nexus .
  • Dose Projection: Correlate in vitro IC₅₀ values with in vivo plasma exposure (Cmax) via PBPK modeling .

Stability: How to assess hydrolytic stability of the urea linkage under physiological conditions?

Answer:

  • Accelerated Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF .
  • Isotope Labeling: Synthesize a ¹³C-labeled urea derivative to track bond cleavage kinetics using NMR .
  • Stabilization Strategies: Introduce electron-donating groups (e.g., -OCH₃) ortho to the urea to sterically hinder hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.